molecular formula C13H12O2 B051476 4-Methylbiphenyl-2,5-diol CAS No. 123830-00-2

4-Methylbiphenyl-2,5-diol

Cat. No.: B051476
CAS No.: 123830-00-2
M. Wt: 200.23 g/mol
InChI Key: IIGXNLGWRROPLU-UHFFFAOYSA-N
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Description

4-Methylbiphenyl-2,5-diol is a biphenyl derivative featuring two hydroxyl groups at the 2- and 5-positions of one aromatic ring and a methyl group at the 4-position of the adjacent ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.24 g/mol. The biphenyl backbone provides structural rigidity, while the hydroxyl groups enhance polarity and hydrogen-bonding capacity, making it relevant in pharmaceutical synthesis, polymer chemistry, and materials science.

Properties

CAS No.

123830-00-2

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-5-phenylbenzene-1,4-diol

InChI

InChI=1S/C13H12O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3

InChI Key

IIGXNLGWRROPLU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=C(C=C1O)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-Methylbiphenyl-2,5-diol and compounds identified in the evidence:

Compound Name Backbone Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
This compound Biphenyl -OH (2,5), -CH₃ (4) Diol, methyl 200.24 Pharmaceuticals, polymers
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Dihydrophenanthrene -OH (4,5), -OCH₃ (2) Diol, methoxy ~270 (estimated) Bioactive natural products
4-(Diethylaminomethyl)-2,5-dimethylphenol Phenol -CH₃ (2,5), -CH₂N(C₂H₅)₂ (4) Phenol, amine, methyl 207.32 Surfactants, catalysis
1,4-Dithiane-2,5-diol Dithiane -OH (2,5) Diol, sulfur heteroatoms 154.25 Biodesulfurization, coordination chemistry
4-Methoxy-2,5-dimethylphenol Phenol -OCH₃ (4), -CH₃ (2,5) Methoxy, methyl 152.19 Organic synthesis intermediates

Key Comparisons

Backbone and Aromaticity
  • This compound features a planar biphenyl system, enabling π-π stacking interactions and enhanced thermal stability compared to single-ring analogs like 4-methoxy-2,5-dimethylphenol .
  • 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol () contains a partially saturated phenanthrene backbone, reducing aromatic conjugation but increasing steric bulk .
Substituent Effects
  • 4-(Diethylaminomethyl)-2,5-dimethylphenol () incorporates a tertiary amine group, introducing basicity and surfactant-like behavior absent in the target compound .
Functional Group Reactivity
  • 1,4-Dithiane-2,5-diol () contains sulfur atoms, enabling redox activity and metal coordination, unlike the purely aromatic diol structure of the target compound .
Molecular Weight and Solubility
  • The biphenyl structure of this compound results in a higher molecular weight (~200 g/mol) than single-ring analogs (e.g., 152 g/mol for 4-methoxy-2,5-dimethylphenol ), reducing solubility in polar solvents.

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